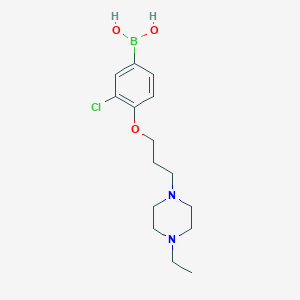

(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid” is complex due to the presence of a boronic acid group, a chloro group, and an ether group.Chemical Reactions Analysis

The chemical reactions involving boronic esters like “(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid” are diverse. Protodeboronation of alkyl boronic esters has been achieved using a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Applications De Recherche Scientifique

Sensing Applications

Boronic acids: are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions, which makes them valuable in sensing applications . These interactions can be used in both homogeneous assays and heterogeneous detection, including at the interface of the sensing material or within the bulk sample. The specific compound could potentially be tailored for the detection of biological molecules that contain diol groups, such as sugars, which are prevalent in many biological processes.

Biological Labelling and Protein Manipulation

The interaction of boronic acids with proteins allows for their use in biological labelling and protein manipulation . This compound could be used to label proteins with fluorescent tags or other markers for observation under a microscope, aiding in the study of protein function and interaction within cells.

Development of Therapeutics

Boronic acids’ interaction with various biological molecules also extends to the development of therapeutics . They can be designed to interact with specific enzymes or receptors within the body, potentially leading to new treatments for diseases that involve these biological targets.

Separation Technologies

Due to their selective binding properties, boronic acids can be utilized in separation technologies . They can be incorporated into chromatography media to separate compounds based on the presence of diol groups, which is particularly useful in the purification of biomolecules.

Polymer and Material Science

Boronic acids are used as building blocks in polymers for controlled release systems . This particular compound could be investigated for its incorporation into polymers that respond to the presence of diols, such as glucose, which could have applications in insulin release for diabetes management.

Catalysis

Borinic acids, a subclass of boronic acids, have been used in catalysis, including regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions . While the compound is a boronic acid, it could potentially be converted into a borinic acid derivative for use in such catalytic processes.

Propriétés

IUPAC Name |

[3-chloro-4-[3-(4-ethylpiperazin-1-yl)propoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BClN2O3/c1-2-18-7-9-19(10-8-18)6-3-11-22-15-5-4-13(16(20)21)12-14(15)17/h4-5,12,20-21H,2-3,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUOCNXSDYLPEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)CC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid | |

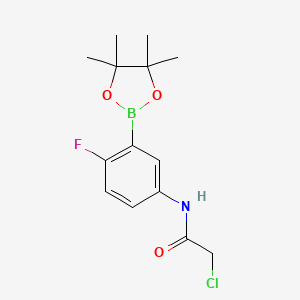

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

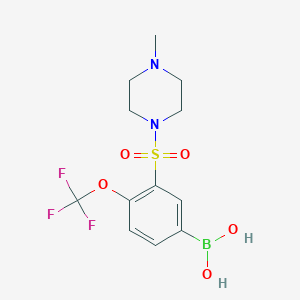

![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid](/img/structure/B1434252.png)